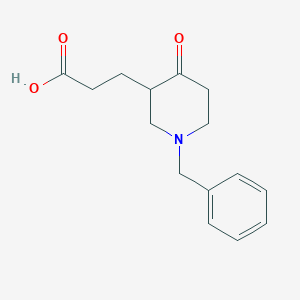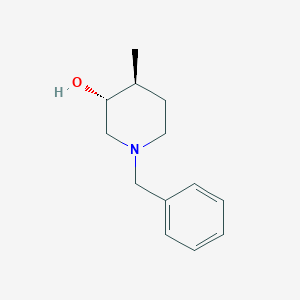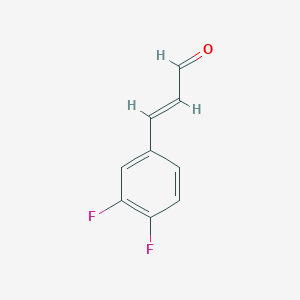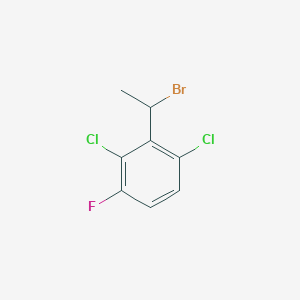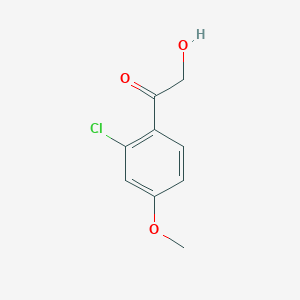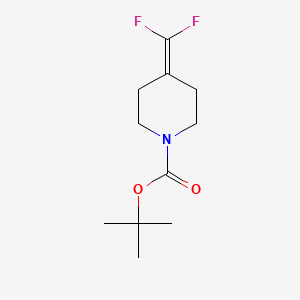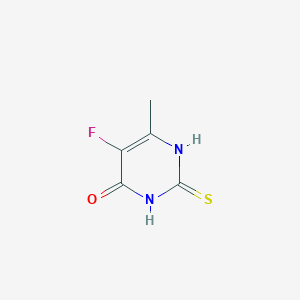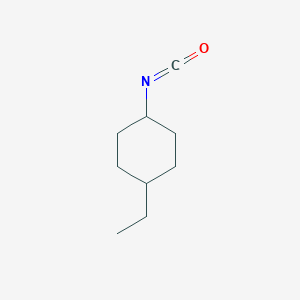
1-Ethyl-4-isocyanatocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-isocyanatocyclohexane is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol This compound is characterized by the presence of an isocyanate group (-NCO) attached to a cyclohexane ring, which is further substituted with an ethyl group
Preparation Methods
The synthesis of 1-Ethyl-4-isocyanatocyclohexane typically involves the reaction of 1-ethylcyclohexanol with phosgene or other isocyanate precursors under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the isocyanate group. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Ethyl-4-isocyanatocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or ureas.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urethanes or other substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions. Major products formed from these reactions include carbamates, ureas, and urethanes.
Scientific Research Applications
1-Ethyl-4-isocyanatocyclohexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of polyurethanes and other polymers.
Biology: The compound is studied for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-isocyanatocyclohexane involves the reactivity of the isocyanate group. This group can react with nucleophiles, such as alcohols and amines, to form stable urethane or urea linkages. These reactions are often catalyzed by tertiary amines or metal catalysts, which enhance the reactivity and selectivity of the isocyanate group .
Comparison with Similar Compounds
1-Ethyl-4-isocyanatocyclohexane can be compared with other isocyanate compounds, such as:
1-Isocyanato-4-methylcyclohexane: Similar structure but with a methyl group instead of an ethyl group.
1,1’-Methylenebis(4-isocyanatocyclohexane): Contains two isocyanate groups and is used in the production of polyurethanes.
Phenyl isocyanate: An aromatic isocyanate with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-ethyl-4-isocyanatocyclohexane |
InChI |
InChI=1S/C9H15NO/c1-2-8-3-5-9(6-4-8)10-7-11/h8-9H,2-6H2,1H3 |
InChI Key |
IOTXXNJPRHXFCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


